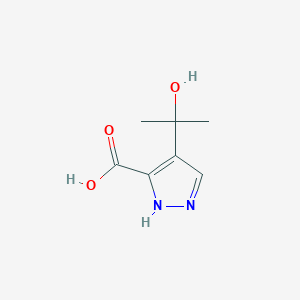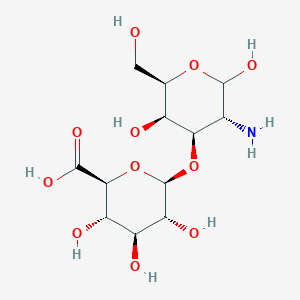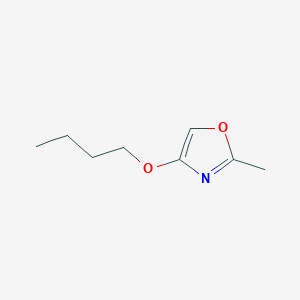
Methyl 2-bromo-5-chloro-3-iodobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-bromo-5-chloro-3-iodobenzoate is an organic compound with the molecular formula C8H5BrClIO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and iodine atoms, and the carboxylic acid group is esterified with a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-5-chloro-3-iodobenzoate typically involves the esterification of 2-bromo-5-chloro-3-iodobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve multi-step synthesis starting from readily available starting materials. The process includes halogenation reactions to introduce the bromine, chlorine, and iodine atoms onto the benzene ring, followed by esterification to form the final product. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-bromo-5-chloro-3-iodobenzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction Reactions: The compound can be reduced to form the corresponding benzoic acid derivative.
Oxidation Reactions: Oxidation of the methyl ester group can lead to the formation of carboxylic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzoates depending on the nucleophile used.
Reduction Reactions: The major product is the corresponding benzoic acid derivative.
Oxidation Reactions: The major product is the carboxylic acid derivative of the original ester.
Aplicaciones Científicas De Investigación
Methyl 2-bromo-5-chloro-3-iodobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique halogenation pattern makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of halogenated organic compounds’ effects on biological systems. It serves as a model compound for understanding the interactions of halogenated molecules with biological targets.
Medicine: Potential applications include the development of new drugs, particularly those targeting specific enzymes or receptors. The compound’s structure allows for modifications that can enhance its biological activity.
Industry: It is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science, including the development of new polymers and coatings.
Mecanismo De Acción
The mechanism of action of Methyl 2-bromo-5-chloro-3-iodobenzoate depends on its specific application. In general, the compound interacts with molecular targets through its halogen atoms, which can form halogen bonds with biological molecules. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-bromo-3-chloro-5-iodobenzoate
- Methyl 3-bromo-5-chloro-2-iodobenzoate
- Methyl 5-bromo-2-chloro-3-iodobenzoate
Uniqueness
Methyl 2-bromo-5-chloro-3-iodobenzoate is unique due to its specific substitution pattern on the benzene ring. The positions of the bromine, chlorine, and iodine atoms influence the compound’s reactivity and interactions with other molecules. This unique arrangement makes it a valuable compound for studying the effects of halogenation on chemical and biological properties.
Propiedades
Fórmula molecular |
C8H5BrClIO2 |
|---|---|
Peso molecular |
375.38 g/mol |
Nombre IUPAC |
methyl 2-bromo-5-chloro-3-iodobenzoate |
InChI |
InChI=1S/C8H5BrClIO2/c1-13-8(12)5-2-4(10)3-6(11)7(5)9/h2-3H,1H3 |
Clave InChI |
LHWFHANBAYXNHI-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C(=CC(=C1)Cl)I)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


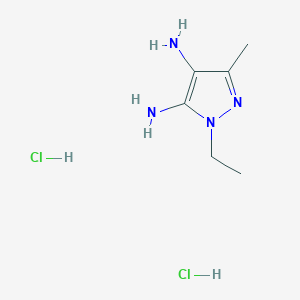
![1-([1,2,4]Triazolo[4,3-a]pyridin-7-yl)ethanone](/img/structure/B15206243.png)
![6-Chloro-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B15206247.png)
![2-(Difluoromethyl)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B15206257.png)
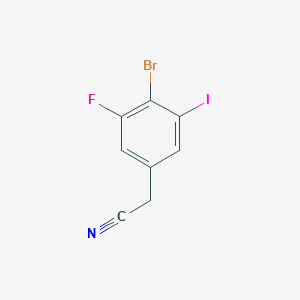

![8-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B15206266.png)


![(3aS,5R,6S,7S,7aS)-5-(hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-6,7-diol](/img/structure/B15206281.png)
![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl (thiophene-2-carbonyl)prolinate](/img/structure/B15206309.png)
